molecular formula C13H11NO2 B8799089 1-Benzyl-2-nitrobenzene CAS No. 41412-10-6

1-Benzyl-2-nitrobenzene

Cat. No.: B8799089
CAS No.: 41412-10-6
M. Wt: 213.23 g/mol
InChI Key: UPKQTNZSDMAYNO-UHFFFAOYSA-N
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Description

1-Benzyl-2-nitrobenzene is a nitroaromatic compound featuring a benzyl group (–CH₂C₆H₅) attached to the benzene ring at the ortho position relative to the nitro (–NO₂) group. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol (inferred from structural analogs like 1-allyl-2-nitrobenzene (C₉H₉NO₂, 163.18 g/mol) and 1-isopropyl-2-nitrobenzene (C₉H₁₁NO₂, 165.19 g/mol) ). The benzyl substituent introduces steric bulk and electron-donating resonance effects, which influence reactivity and physical properties.

Properties

CAS No.

41412-10-6

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-benzyl-2-nitrobenzene

InChI

InChI=1S/C13H11NO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

UPKQTNZSDMAYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-benzylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-benzyl-2-nitrobenzene primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. This process often involves the formation of intermediate species such as nitroso and hydroxylamine derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilic substitution resistance, while electron-donating groups (e.g., –CH₃, –CH₂C₆H₅) enhance reactivity at meta/para positions. The benzyl group’s resonance effects may stabilize intermediates in synthetic reactions .
  • Solubility: Bulky substituents like benzyl reduce water solubility but enhance solubility in nonpolar solvents. Chloro and bromo derivatives exhibit moderate polarity due to halogen electronegativity .

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